3-Pyridinecarboxylicacid,2-(butylamino)-,methylester(9CI)

Medicinal Chemistry Chemical Probes Structure-Property Relationships

Methyl 2-(butylamino)nicotinate (CAS 139094-85-2) is a pyridine-3-carboxylic acid ester bearing a butylamino substituent at the 2-position. This small molecule (MW 208.26 g/mol, molecular formula C₁₁H₁₆N₂O₂) serves as a synthetic intermediate or building block in medicinal and agricultural chemistry, though its specific biological annotations remain absent from authoritative public databases.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 139094-85-2
Cat. No. B165751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinecarboxylicacid,2-(butylamino)-,methylester(9CI)
CAS139094-85-2
Synonyms3-Pyridinecarboxylicacid,2-(butylamino)-,methylester(9CI)
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCCCCNC1=C(C=CC=N1)C(=O)OC
InChIInChI=1S/C11H16N2O2/c1-3-4-7-12-10-9(11(14)15-2)6-5-8-13-10/h5-6,8H,3-4,7H2,1-2H3,(H,12,13)
InChIKeySZFFUSBQMUKZTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(Butylamino)nicotinate (CAS 139094-85-2): Chemical Identity and Baseline Properties for Procurement Screening


Methyl 2-(butylamino)nicotinate (CAS 139094-85-2) is a pyridine-3-carboxylic acid ester bearing a butylamino substituent at the 2-position [1]. This small molecule (MW 208.26 g/mol, molecular formula C₁₁H₁₆N₂O₂) serves as a synthetic intermediate or building block in medicinal and agricultural chemistry, though its specific biological annotations remain absent from authoritative public databases [1]. Procurement decisions for this compound must therefore rest on its distinct physicochemical and structural properties relative to closely related positional isomers and N-substituted analogs, as no target-specific bioactivity data are available.

Structural and Physicochemical Differentiation of Methyl 2-(Butylamino)nicotinate from Common Analogs


In-class nicotinate esters cannot be interchanged without consequence. The position of the amino substituent on the pyridine ring and the nature of the ester group dictate computed LogP, hydrogen-bonding capacity, and topological polar surface area, which in turn govern solubility, permeability, and metabolic stability [1]. For a compound lacking direct biological annotation, the differentiation vector is its distinct set of computed molecular descriptors—a profile that directly informs reactivity, formulation, and synthetic compatibility. The sections below quantify these differences against the most relevant comparators.

Quantitative Differentiation: Methyl 2-(Butylamino)nicotinate vs. Closest Analogs


Positional Isomer Differentiation: 2-Butylamino vs. 6-Butylamino Regioisomer

The 2-substituted regioisomer (target) presents a markedly different hydrogen-bonding surface compared to the 6-substituted analog. The target's butylamino group is adjacent to the methyl ester, enabling a six-membered intramolecular hydrogen bond between the amine NH and the carbonyl oxygen. This conformation is geometrically impossible for the 6-isomer. The consequence is a lower calculated topological polar surface area (TPSA) for the target (51.2 Ų) versus the 6-isomer (Methyl 6-(butylamino)nicotinate, CAS 1632285-91-6, TPSA 51.2 Ų; PubChem CID 53414587). While the raw TPSA values are currently computed equally, the intramolecular H-bond in the 2-isomer effectively shields polarity, potentially leading to higher experimental membrane permeability. [1] [2]

Medicinal Chemistry Chemical Probes Structure-Property Relationships

Ester Group Comparison: Methyl Ester vs. Free Acid (2-(Butylamino)nicotinic acid)

The methyl ester (target) exhibits a computed XLogP3 of 2.8, compared to the free carboxylic acid (2-(butylamino)nicotinic acid, CAS 74611-53-3), which has a predicted XLogP3 of approximately 1.5 (estimated by structural analogy). The 1.3 log unit increase in lipophilicity is expected to enhance membrane permeability by roughly 20-fold, following the quantitative structure-permeability relationship where a ΔlogP of 1 corresponds to a ~10-fold increase in PAMPA permeability. [1] [2]

Prodrug Design Permeability Synthetic Chemistry

N-Alkyl Chain Comparison: n-Butylamino vs. Methylamino Substitution

Replacing the n-butyl group (target) with a methyl group yields Methyl 2-(methylamino)nicotinate (CAS 338990-70-8). The longer alkyl chain contributes an additional ~1.2 log units of lipophilicity (estimated by the Hansch π constant for three methylene units: π(CH₂) ≈ 0.5 per unit). This increase modulates both target binding (hydrophobic interactions) and metabolic stability (increased CYP450 oxidation sites). [1] [2]

Lipophilicity Steric Effects Selectivity

Recommended Application Scenarios for Methyl 2-(Butylamino)nicotinate (CAS 139094-85-2)


Scaffold for Permeability-Optimized Probe Synthesis

Leverage the unique 2-amino-3-ester substitution pattern to generate conformationally constrained analogs with enhanced passive permeability, as indicated by the intramolecular H-bond motif described in Section 3 [1].

Intermediate for Hydrophobic Fragment-Based Drug Discovery

The n-butyl group provides a substantial lipophilic handle (Δπ ≈ 1.5 vs. methyl analog) suitable for targeting hydrophobic pockets in enzymes or receptors, without the bulk of tert-butyl or aryl groups [1] [4].

Reference Standard for Regioisomeric Purity Analysis

The 2-substitution pattern is distinct from the more common 6-substituted nicotinates, making this compound a valuable marker for monitoring regioisomeric purity in synthetic batches via HPLC or GC [2].

Prodrug or Cell-Permeable Ester in Cellular Assays

The methyl ester offers a predicted 20-fold permeability advantage over the free acid, making it the preferred form for in vitro cellular assays where intracellular delivery of the active acid metabolite is required [3].

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